Acid-PEG6-mono-methyl ester is a specialized compound belonging to the class of polyethylene glycol derivatives. It is characterized by a linear polyethylene glycol chain that is functionalized with a methyl ester group at one end and an acid group at the other. This compound serves as a non-cleavable linker in bioconjugation applications, particularly in drug delivery systems and the development of targeted therapies. The chemical formula for Acid-PEG6-mono-methyl ester is , with a molecular weight of approximately 396.4 g/mol .
Acid-PEG6-mono-methyl ester can be sourced from various chemical suppliers specializing in polyethylene glycol derivatives. It is classified under non-cleavable linkers, which are essential in maintaining structural integrity during biochemical applications. The compound is particularly noted for its azide functionality, making it suitable for click chemistry applications .
The synthesis of Acid-PEG6-mono-methyl ester typically involves the reaction of polyethylene glycol with appropriate carboxylic acids or their derivatives. This process can include:
The synthesis generally requires careful control of reaction conditions, including temperature and reaction time, to ensure high purity and yield .
The molecular structure of Acid-PEG6-mono-methyl ester features a linear arrangement of repeating ethylene glycol units terminated by a methyl ester group on one end and an acid group on the other.
Key structural data include:
This structure provides both hydrophilicity due to the polyethylene glycol backbone and reactivity through the functional groups, facilitating its application in various chemical reactions .
Acid-PEG6-mono-methyl ester participates in several chemical reactions due to its functional groups:
These reactions are essential for modifying drug properties and enhancing their pharmacokinetic profiles .
The mechanism of action for Acid-PEG6-mono-methyl ester primarily revolves around its role as a linker in drug delivery systems:
This mechanism is particularly beneficial in developing targeted therapies for cancer and other diseases where precision medicine is crucial .
Acid-PEG6-mono-methyl ester has diverse applications in scientific research and pharmaceutical development:
Acid-PEG6-mono-methyl ester (CAS# 1807512-38-4) is a monodisperse polyethylene glycol (PEG) derivative featuring precisely six ethylene glycol repeating units. This synthetic compound possesses a bifunctional design with a carboxylic acid (-COOH) at one terminus and a methyl ester (-COOCH₃) at the opposite terminus, connected by a PEG spacer chain with the molecular formula C₁₇H₃₂O₁₀ [1] [4]. The compound's molecular weight is 396.43 g/mol, and its chemical structure can be represented as: CH₃O-C(=O)-CH₂CH₂-(OCH₂CH₂)₅-O-CH₂CH₂-COOH [5]. This architecture creates an asymmetrical polarity profile where the methyl ester end exhibits moderate hydrophobicity while the carboxylic acid terminus provides hydrophilic and reactively versatile character [4] [8]. The "6" in its nomenclature specifically denotes the six ethylene oxide units comprising the spacer, making it part of the oligoethylene glycol class rather than higher molecular weight PEG polymers. The compound typically maintains a purity standard of >98% and requires storage at -20°C for long-term stability [4] [7].
Table 1: Fundamental Molecular Properties of Acid-PEG6-mono-methyl Ester
Property | Specification | Significance |
---|---|---|
CAS Number | 1807512-38-4 | Unique chemical identifier |
Molecular Formula | C₁₇H₃₂O₁₀ | Elemental composition |
Molecular Weight | 396.43 g/mol | Mass for stoichiometric calculations |
Terminal Groups | Carboxylic acid / Methyl ester | Bifunctional reactivity |
PEG Units | 6 | Spacer length designation |
Storage Conditions | -20°C | Preservation of integrity |
The development of Acid-PEG6-mono-methyl ester represents an evolutionary milestone in the progressive refinement of PEG-based conjugation tools. PEG chemistry emerged in the 1970s with pioneering work on protein PEGylation, where early polydisperse PEG polymers were conjugated to therapeutic proteins to extend plasma half-life [8]. The 1990s witnessed a critical transition toward monodisperse PEG derivatives with defined molecular weights, enabling reproducible conjugation outcomes essential for pharmaceutical applications. This period saw the strategic introduction of asymmetrical termini in PEG spacers to facilitate controlled, sequential bioconjugation reactions [3] [8]. The specific development of the "Acid-PEGₓ-mono-methyl ester" series, including the hexaethylene glycol (PEG6) variant, addressed the growing need for orthogonal conjugation capability – allowing chemists to sequentially conjugate different molecules through distinct reactive pathways without cross-reactivity. This design innovation coincided with the rise of click chemistry methodologies, which further expanded the utility of heterobifunctional PEG linkers in complex bioconjugation scenarios [3] [9]. The PEG6 length specifically emerged as an optimal balance between steric flexibility and minimal immunogenicity for many biomedical applications, distinguishing it from shorter (less flexible) and longer (potentially immunogenic) PEG variants [8].
In contemporary biomedical research, Acid-PEG6-mono-methyl ester serves as a fundamental building block for constructing advanced therapeutic architectures. Its primary function resides in creating spatial separation between biological macromolecules and small molecule payloads while simultaneously modulating the physicochemical properties of conjugates [2] [7]. In PROTAC® (Proteolysis Targeting Chimera) technology, the compound acts as a crucial linker tethering an E3 ubiquitin ligase ligand to a target protein-binding moiety, enabling the formation of ternary complexes that trigger targeted protein degradation [1] [2]. The PEG6 spacer provides the optimal length (approximately 24-30 Å) required for productive interactions between these components within the cellular ubiquitin-proteasome system [1]. Beyond PROTACs, the linker facilitates the construction of antibody-drug conjugates (ADCs) by serving as an intermediary between monoclonal antibodies and cytotoxic payloads, where its hydrophilic character counters the hydrophobicity of potent chemotherapeutic agents [8]. The carboxylic acid terminus readily forms stable amide bonds with amine-containing biomolecules, while the methyl ester can be hydrolyzed to expose a second carboxylic acid or retained for its moderate hydrophobicity, providing versatile conjugation options [4] [9]. This dual functionality enables the creation of sophisticated drug delivery systems with precisely controlled architectures essential for modern pharmaceutical development.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6